1-(4-Bromophenyl)piperidine
Overview
Description
1-(4-Bromophenyl)piperidine is a piperidine organic compound, which can be used as a pharmaceutical intermediate for pharmaceutical research and scientific research .
Synthesis Analysis
The synthesis of piperidine derivatives like 1-(4-Bromophenyl)piperidine involves intra- and intermolecular reactions . The method proposed combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The molecular formula of 1-(4-Bromophenyl)piperidine is C11H14BrN .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Physical And Chemical Properties Analysis
1-(4-Bromophenyl)piperidine is a solid substance with a molecular weight of 240.14 . It has a density of 1.4±0.1 g/cm3, a boiling point of 322.8±25.0 °C at 760 mmHg, and a melting point of 74.0 to 78.0 °C .Scientific Research Applications
Synthesis of Piperidine Derivatives
1-(4-Bromophenyl)piperidine: serves as a key intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, forming the backbone of more than twenty classes of drugs . The compound’s structure allows for a variety of intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These reactions are essential for creating biologically active molecules used in drug development.
Pharmacological Applications
Piperidine derivatives, including those derived from 1-(4-Bromophenyl)piperidine , have been identified in numerous pharmacological applications . They are present in alkaloids and synthetic drugs, contributing to treatments for a wide range of conditions. The versatility of the piperidine ring makes it a valuable component in the design of molecules with potential therapeutic effects.
Designing Dual Inhibitors
A series of 2-amino-4-(1-piperidine) pyridine derivatives, designed using 1-(4-Bromophenyl)piperidine , act as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These inhibitors are significant in the treatment of certain types of cancer, showcasing the compound’s role in developing targeted cancer therapies.
Mechanism of Action
Biochemical Pathways
1-(4-Bromophenyl)piperidine may be involved in various biochemical pathways. One such pathway could be the Suzuki–Miyaura cross-coupling reaction, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Bromophenyl)piperidine. For instance, the compound’s efficacy could be affected by factors such as temperature, pH, and the presence of other substances. Moreover, the compound’s stability could be influenced by storage conditions .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(4-bromophenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACWQRGNHICZFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426846 | |
Record name | 1-(4-Bromophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22148-20-5 | |
Record name | 1-(4-Bromophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Bromophenyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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